molecular formula C14H17N3O2 B14034972 (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14034972
M. Wt: 259.30 g/mol
InChI Key: JCCJAQVUEFPMGL-NSHDSACASA-N
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Description

(S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common method includes the formation of the imidazole ring followed by the introduction of the 4-methylbenzyl group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid
  • (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid
  • (S)-2-Amino-3-(5-(4-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid

Uniqueness

(S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(4-methylphenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C14H17N3O2/c1-9-2-4-10(5-3-9)6-12-13(17-8-16-12)7-11(15)14(18)19/h2-5,8,11H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

JCCJAQVUEFPMGL-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=CN2)CC(C(=O)O)N

Origin of Product

United States

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